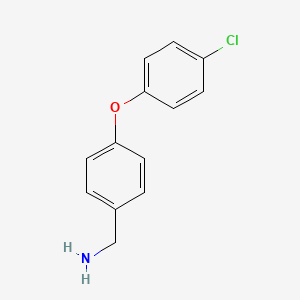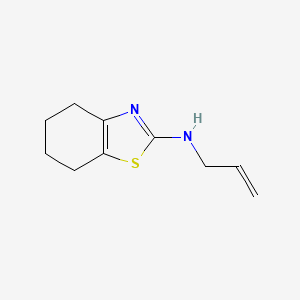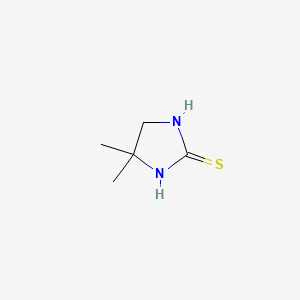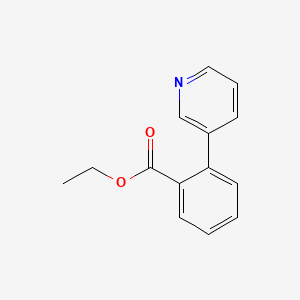
Ethyl 2-pyridin-3-ylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-pyridin-3-ylbenzoate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Synthesis and Drug Development
- Heterocyclic Compound Synthesis : Research focuses on synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives through reactions with active methylene reagents, indicating a route for complex molecule development potentially including compounds similar to "Ethyl 2-pyridin-3-ylbenzoate" (Mohareb et al., 2004).
- Anticancer Activity : A study on thiazolo[3,2-a]pyridines prepared using a multicomponent reaction showed promising anticancer activity, suggesting that similar structures might be explored for therapeutic applications (Altug et al., 2011).
- Topoisomerase IIα Inhibitory Activity : Compounds designed with a pyridine moiety demonstrated significant cytotoxicity and inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication, indicating the potential for developing anticancer agents (Alam et al., 2016).
Materials Science
- Organic Light-Emitting Diodes (OLEDs) : Novel organic compounds with pyridine derivatives have been utilized as ancillary ligands in heteroleptic iridium(III) complexes for polymer light-emitting diodes, demonstrating good electroluminescence performance. This suggests potential applications in display technologies (Tang et al., 2014).
Antibacterial and Antitubercular Activity
- Antibacterial and Antifungal Activities : Synthesis of novel benzothiazole and pyrimidine derivatives demonstrated promising antibacterial and antitubercular activities, indicating the potential of pyridine-containing compounds in developing new antimicrobials (Bhoi et al., 2016).
特性
IUPAC Name |
ethyl 2-pyridin-3-ylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYKSNWZBPGCDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458747 |
Source


|
| Record name | Ethyl 2-pyridin-3-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225797-25-1 |
Source


|
| Record name | Ethyl 2-pyridin-3-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)

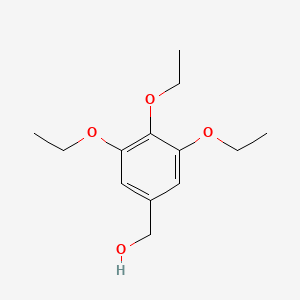
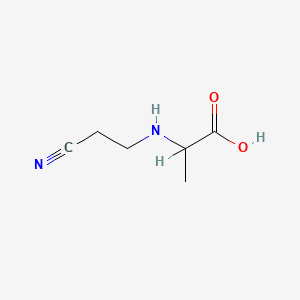
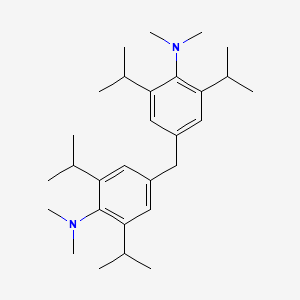
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)
